molecular formula C16H28N2O2 B5380805 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide

1-acetyl-N-cyclooctyl-4-piperidinecarboxamide

Cat. No. B5380805
M. Wt: 280.41 g/mol
InChI Key: VJVKPNPBECXYEI-UHFFFAOYSA-N
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Description

1-acetyl-N-cyclooctyl-4-piperidinecarboxamide, also known as ACPCA, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. ACPCA has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of addiction and pain management.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide is not fully understood. However, it is believed to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes. 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to enhance the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and pleasure pathways. This suggests that 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide may have potential applications in the treatment of addiction.
Biochemical and Physiological Effects
1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and pleasure pathways. 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has also been shown to have analgesic effects, which suggests that it may have potential applications in the treatment of pain.

Advantages and Limitations for Lab Experiments

1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, which means that there is a wealth of data available on its properties and potential applications. However, there are also limitations to using 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide in lab experiments. It is a relatively new compound, which means that there may be unknown side effects or interactions with other compounds. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide. One potential direction is to further explore its potential applications in the treatment of addiction and pain management. Another direction is to investigate its interactions with other compounds and its effects in different experimental settings. Additionally, further research is needed to fully understand its mechanism of action and its effects on various cellular processes. Overall, 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has the potential to be a valuable tool in the field of neuroscience, and further research is needed to fully explore its potential applications.

Synthesis Methods

1-acetyl-N-cyclooctyl-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclooctanone with piperidine, followed by acetylation and carboxylation. The final product is obtained through purification and recrystallization. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. 1-acetyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to modulate the activity of the sigma-1 receptor, which has potential therapeutic implications for the treatment of addiction, depression, and pain management.

properties

IUPAC Name

1-acetyl-N-cyclooctylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-13(19)18-11-9-14(10-12-18)16(20)17-15-7-5-3-2-4-6-8-15/h14-15H,2-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVKPNPBECXYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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